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molecular formula C2H2BrKO2 B8278154 Potassium 2-bromoacetate

Potassium 2-bromoacetate

Cat. No. B8278154
M. Wt: 177.04 g/mol
InChI Key: IZLFUDHPNDYYHS-UHFFFAOYSA-M
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Patent
US04192801

Procedure details

Sodium (1.15 g.; 50.0 mmoles) was dissolved in 2-methoxyethanol (50 ml.; anhydrous) under N2 at room temperature. The temperature rose to 110° over about a 30 minute period. The pale yellow mixture was cooled to room temperature and to this was added powdered potassium bromoacetate (8.85 g.; 50.0 mmoles) under vigorous stirring. The mixture (suspension) was stirred at room temperature overnight (19 hrs.) under N2. The excess of methoxyethanol was removed in vacuo and the residue diluted with H2O (50 ml.) and neutralized with 1 N HCl (50 ml.). After evaporation of water, the residue was extracted with CH2Cl2 (75 ml.×2) and the extracts were evaporated to dryness yielding 5.26 g. of yellowish oil. This oil was distilled under reduced pressure, yielding 2-methoxyethoxyacetic acid (4.72 g.; 35.2 mmoles; yield 70.5%) as a colorless oil: b.p. 98° C./0.3 mm Hg; nmr (CDCl3): δ ppm 3.45 (3H, s, --OCH3), 3.4-3.9 (4H, m, --OCH2CH2O--), 4.22 (2H, s, HO2CCH2O--), 9.74 (1H, br. s., --CO2H); ir (neat) 1750 cm-1 (γc=o --CO2H).
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
8.85 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].Br[CH2:3][C:4]([O-:6])=[O:5].[K+].[CH3:8][O:9][CH2:10][CH2:11][OH:12]>>[CH3:8][O:9][CH2:10][CH2:11][O:12][CH2:3][C:4]([OH:6])=[O:5] |f:1.2,^1:0|

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
[Na]
Name
Quantity
50 mL
Type
reactant
Smiles
COCCO
Step Two
Name
Quantity
8.85 g
Type
reactant
Smiles
BrCC(=O)[O-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture (suspension) was stirred at room temperature overnight (19 hrs.) under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 110° over about a 30 minute period
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The excess of methoxyethanol was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue diluted with H2O (50 ml.)
CUSTOM
Type
CUSTOM
Details
After evaporation of water
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with CH2Cl2 (75 ml.×2)
CUSTOM
Type
CUSTOM
Details
the extracts were evaporated to dryness
CUSTOM
Type
CUSTOM
Details
yielding 5.26 g
DISTILLATION
Type
DISTILLATION
Details
This oil was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
COCCOCC(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 35.2 mmol
AMOUNT: MASS 4.72 g
YIELD: PERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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